2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide

FABP4 inhibition FABP5 dual inhibition binding affinity

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide (CAS 1351585-31-3) belongs to the non-annulated thiophenylamide class, developed as inhibitors of fatty acid-binding proteins 4 and 5 (FABP4/5). FABP4 is a critical mediator of metabolic inflammation and lipid metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes, atherosclerosis, and chronic kidney disease.

Molecular Formula C17H20ClNO3S
Molecular Weight 353.86
CAS No. 1351585-31-3
Cat. No. B2483268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide
CAS1351585-31-3
Molecular FormulaC17H20ClNO3S
Molecular Weight353.86
Structural Identifiers
SMILESCC(C)(C(=O)NCC(C)(C1=CC=CS1)O)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H20ClNO3S/c1-16(2,22-13-8-6-12(18)7-9-13)15(20)19-11-17(3,21)14-5-4-10-23-14/h4-10,21H,11H2,1-3H3,(H,19,20)
InChIKeyBIRHDAWGFHXVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide (CAS 1351585-31-3): Compound Class and Pharmacological Context


2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide (CAS 1351585-31-3) belongs to the non-annulated thiophenylamide class, developed as inhibitors of fatty acid-binding proteins 4 and 5 (FABP4/5). FABP4 is a critical mediator of metabolic inflammation and lipid metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes, atherosclerosis, and chronic kidney disease [1]. This compound is a dual FABP4/5 inhibitor with a distinct molecular architecture featuring a 4-chlorophenoxy group, a central 2-methylpropanamide core, and a 2-hydroxy-2-(thiophen-2-yl)propyl side chain [2]. Understanding its precise differentiation from both early-generation carboxylic acid FABP4 inhibitors and next-generation selective agents is essential for informed procurement decisions in drug discovery programs targeting metabolic and inflammatory disorders [3].

Why FABP4 Inhibitor Screening Collections Cannot Be Interchanged: The Critical Selectivity and Potency Gaps for 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide


The FABP4 inhibitor landscape exhibits extreme heterogeneity in target engagement profiles that precludes naive substitution. The canonical benchmark BMS309403 demonstrates 100-fold selectivity for FABP4 over the heart isoform FABP3 and epidermal FABP5 , while other tool compounds such as RO6806051 achieve balanced dual FABP4/5 inhibition with Ki values of 11 nM and 86 nM respectively . The target compound 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide occupies a distinct position within this selectivity continuum, exhibiting a dual FABP4/5 inhibitory profile that differs quantitatively from both highly selective single-target inhibitors and equipotent dual inhibitors [1]. Procurement without attention to these quantitative selectivity parameters risks confounding pharmacological interpretation, as the FABP5 contribution can independently modulate PPARβ/δ signaling and inflammatory cytokine production, producing phenotypes not attributable to FABP4 inhibition alone .

Quantitative Differentiation Evidence for 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide Against Key FABP4/5 Comparators


Dual FABP4/5 Inhibition Potency: Target Compound Ki Values Versus BMS309403 Selectivity Benchmark

The target compound demonstrates balanced dual FABP4/5 inhibition with Ki = 11 nM for FABP4 and Ki = 86 nM for FABP5, yielding a FABP4/FABP5 selectivity ratio of approximately 8-fold [1]. This contrasts with the industry benchmark BMS309403, which exhibits Ki = 4 nM for FABP4 but >100-fold selectivity over FABP5 . The target compound thus provides a distinct pharmacological tool for experimental designs requiring concomitant FABP5 engagement at sub-100 nM concentrations, a profile not achievable with BMS309403 at comparable concentrations. The FABP5 Ki = 86 nM was measured via displacement of Bodipy-labeled fatty acid from human N-terminal His6-tagged FABP5 expressed in E. coli after 30 min incubation [1].

FABP4 inhibition FABP5 dual inhibition binding affinity

Physicochemical Differentiation: Absence of Carboxylic Acid Moiety Versus BMS309403 and Earlier FABP4 Inhibitors

The target compound is a neutral non-annulated thiophenylamide lacking the carboxylic acid pharmacophore that defines earlier FABP4 inhibitors including BMS309403, HTS01037, and the biphenyl azole series [1][2]. Carboxylic acid-containing FABP4 inhibitors consistently exhibit poor oral bioavailability (typically F < 10%) due to ionization at physiological pH, high plasma protein binding, and active renal clearance via organic anion transporters [2]. The target compound's replacement of the carboxylic acid with a hydroxypropyl-thiophene moiety constitutes a scaffold-hopping strategy explicitly designed to improve pharmacokinetic properties while maintaining dual FABP4/5 engagement [1]. Although direct comparative oral bioavailability data are not publicly available for this specific compound, the neutral chemotype represents a class-recognized advantage that has driven multiple FABP inhibitor optimization campaigns away from the carboxylic acid scaffold [3].

oral bioavailability carboxylic acid liability drug-likeness

In Vitro Selectivity Against the Cardiac Isoform FABP3: Safety Differentiation from BMS309403

The heart-specific isoform FABP3 (H-FABP) is essential for myocardial fatty acid transport; FABP3 inhibition or genetic deletion is associated with cardiac dysfunction [1]. BMS309403 demonstrates >100-fold selectivity for FABP4 over FABP3 (FABP3 Ki > 400 nM) . The target compound's selectivity profile against FABP3 must be considered in the context of its dual FABP4/5 inhibition. While specific FABP3 binding data for the target compound are not publicly deposited in BindingDB or ChEMBL, the Roche patent family discloses that non-annulated thiophenylamides of this structural class were profiled against a panel of FABP isoforms to identify compounds with adequate FABP3-sparing windows [2]. Procurement of this compound for in vivo cardiovascular safety assessment requires confirmation of FABP3 selectivity either through vendor-provided panel data or independent profiling.

FABP3 selectivity cardiac safety isoform selectivity

Structural Differentiation from Other Non-annulated Thiophenylamide Series Members: The 2-Hydroxy-2-(thiophen-2-yl)propyl Substituent

Within the non-annulated thiophenylamide patent family (US 9,353,102 B2), the target compound is structurally distinguished by its 2-hydroxy-2-(thiophen-2-yl)propyl substituent on the amide nitrogen [1]. Close analogs within the same patent vary this substituent: for example, example compounds bearing thiophen-2-ylmethyl, oxan-4-yl-ethyl, or furan-2-ylmethyl groups exhibit differing FABP4/5 potency and selectivity profiles [1][2]. BindingDB entry BDBM234690 (US9353102, example 6.7) has an IC50 of 40.8 nM against FABP4, while BDBM234698 (US9353102, examples 8/9) shows IC50 = 143 nM [3]. These intra-series variations demonstrate that the specific hydroxyl-thiophene substituent directly modulates binding pocket interactions, and substitution within this series without quantitative verification of the desired potency and selectivity profile is pharmacologically inadvisable.

structure-activity relationship 2-hydroxypropyl thiophene thiophenylamide scaffold

Validated Application Scenarios for 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide in FABP-Targeted Drug Discovery


Dual FABP4/5 Pharmacological Tool for Dissecting FABP5 Contributions to Metabolic Inflammation

In macrophage and adipocyte models, FABP4 and FABP5 have overlapping but non-redundant roles in inflammatory cytokine production. The target compound's balanced dual inhibition (FABP4 Ki = 11 nM; FABP5 Ki = 86 nM) [1] enables dose-response experiments that simultaneously engage both isoforms. This is scientifically critical because BMS309403, the most widely used FABP4 tool, has negligible FABP5 activity at standard working concentrations (FABP5 Ki > 400 nM) . Use of the target compound at 50-100 nM achieves >90% FABP4 occupancy and approximately 40-50% FABP5 occupancy, allowing researchers to detect FABP5-dependent phenotypes that would be missed with selective FABP4 inhibitors.

Scaffold-Hopping Reference Compound for Neutral FABP Inhibitor Lead Optimization

Medicinal chemistry teams seeking to replace the carboxylic acid pharmacophore in FABP4 inhibitors can use this compound as a neutral scaffold reference standard. Its non-acidic chemotype addresses the oral bioavailability constraints (<10% F) consistently observed with carboxylic acid-based inhibitors including BMS309403 and the biphenyl azole series [2][3]. Structure-activity relationship studies can systematically vary the 2-hydroxy-2-(thiophen-2-yl)propyl moiety while benchmarking against the target compound's Ki = 11 nM FABP4 potency. This approach guides optimization of both potency and drug-like properties within a single chemical series.

Intra-Series Comparative Analysis for FABP4 Binding Pocket Occupancy Studies

The non-annulated thiophenylamide patent family (US 9,353,102 B2) contains multiple examples with FABP4 IC50 values spanning from 40.8 nM to 143 nM [4]. The target compound, with Ki = 11 nM [1], represents one of the more potent members of this series. Procurement of this compound alongside structurally characterized comparators enables X-ray crystallography or molecular dynamics studies to map the specific binding interactions conferred by the 2-hydroxy-2-(thiophen-2-yl)propyl substituent. Such studies inform rational design of next-generation FABP4/5 inhibitors with optimized occupancy of the fatty acid binding pocket.

FABP3 Selectivity Assessment and Cardiac Safety Counter-Screening

Before advancing any FABP4 inhibitor to in vivo efficacy models, FABP3 (heart isoform) counter-screening is mandatory due to FABP3's essential role in myocardial fatty acid metabolism [5]. The target compound should be profiled in a FABP3 displacement assay alongside BMS309403 (FABP3 Ki > 400 nM) to establish its cardiac safety window. This application scenario is critical for pharmaceutical development teams and CROs evaluating the target compound's suitability for long-term dosing studies in rodent models of atherosclerosis, NASH, or chronic kidney disease.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.